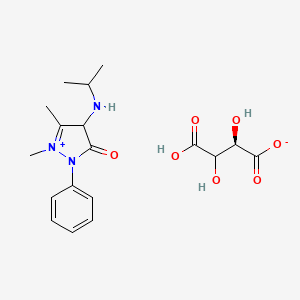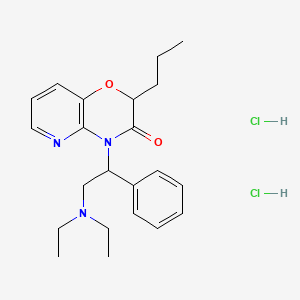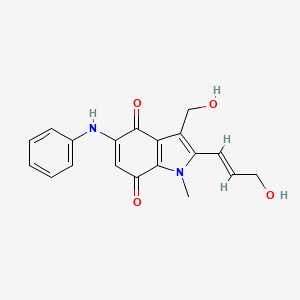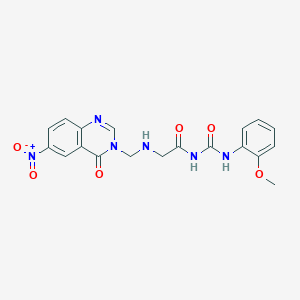
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its potent inhibitory effects on neural calcium uptake. This compound has shown significant potential in protecting against brain edema and memory deficits induced by various neurotoxic agents .
Vorbereitungsmethoden
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of intermediate compounds through reactions such as Strecker synthesis, partial hydrolysis, and N-cyanomethylation. The final product is obtained through cyclization, alkylation, or aralkylation, followed by dehydration and tetrazole ring formation . Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its neuroprotective properties and potential in treating neurodegenerative diseases.
Medicine: Explored for its anticonvulsant properties and potential use in epilepsy treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by inhibiting neural calcium uptake, which is crucial in preventing calcium overload in neurons. This action helps protect against neurotoxicity and brain edema. The molecular targets include calcium channels and pathways involved in calcium homeostasis .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives differ from other calcium antagonists like flunarizine and nimodipine in their pharmacological profile. Similar compounds include:
Flunarizine: A calcium channel blocker used to prevent migraines.
Nimodipine: Another calcium channel blocker used to treat subarachnoid hemorrhage.
Phenytoin: A sodium channel blocker used as an anticonvulsant.
This compound’s unique structure and mechanism of action make it a valuable subject of scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
134069-56-0 |
|---|---|
Molekularformel |
C34H49ClF2N2O3 |
Molekulargewicht |
607.2 g/mol |
IUPAC-Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C34H48F2N2O3.ClH/c1-3-4-5-6-7-8-9-10-24-38-32(39)41-34(33(38,2)40)21-25-37(26-22-34)23-11-12-31(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28;/h13-20,31,40H,3-12,21-26H2,1-2H3;1H |
InChI-Schlüssel |
BKSBDIQSJYFMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





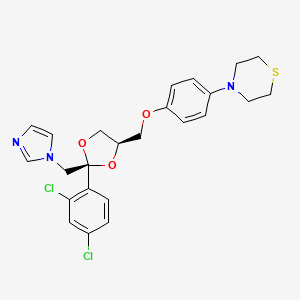
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)



